molecular formula C15H12N2O3 B2429437 (E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide CAS No. 327075-38-7

(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide

Cat. No.: B2429437
CAS No.: 327075-38-7
M. Wt: 268.272
InChI Key: YQQLRJUOKKFVGB-DHZHZOJOSA-N
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Description

(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides

Properties

IUPAC Name

(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-10-6-7-12(20-10)8-11(9-16)15(19)17-13-4-2-3-5-14(13)18/h2-8,18H,1H3,(H,17,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQLRJUOKKFVGB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide typically involves the reaction of 2-hydroxyaniline with 5-methylfuran-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with cyanoacetic acid or its derivatives under basic conditions to yield the desired acrylamide compound. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Substituted acrylamides.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyphenyl and methylfuran groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(2-hydroxyphenyl)-3-phenylacrylamide: Similar structure but with a phenyl group instead of a methylfuran group.

    (E)-2-cyano-N-(2-hydroxyphenyl)-3-(2-thienyl)acrylamide: Similar structure but with a thienyl group instead of a methylfuran group.

Uniqueness

(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is unique due to the presence of the methylfuran group, which can impart different electronic and steric properties compared to other similar compounds

Biological Activity

(E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : (E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
  • Molecular Formula : C15H12N2O3
  • CAS Number : 327075-38-7

The presence of functional groups such as the cyano group, hydroxyphenyl, and methylfuran contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

  • Electrophilic Reactions : The cyano group may act as an electrophile, facilitating reactions with nucleophilic sites in proteins or nucleic acids.
  • Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds, enhancing binding affinity to specific receptors or enzymes.
  • π-π Interactions : The methylfuran moiety can participate in π-π interactions, which may stabilize the compound's binding to target macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of apoptotic pathways.

Case Studies and Research Findings

  • In Vitro Cell Viability Assays :
    • Cell lines treated with varying concentrations of this compound exhibited reduced viability compared to controls.
    • IC50 values were determined for different cancer cell lines, highlighting its potential as a chemotherapeutic agent.
  • Molecular Docking Studies :
    • Molecular docking simulations indicated that the compound binds effectively to targets such as COX-2 and iNOS, which are implicated in inflammatory pathways.
    • Binding affinities were calculated, showing promising results that support further exploration in drug development.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(E)-2-cyano-N-(2-hydroxyphenyl)-3-phenylacrylamideSimilar structure without methylfuranModerate anticancer activity
(E)-2-cyano-N-(2-hydroxyphenyl)-3-thienylacrylamideThienyl group instead of methylfuranEnhanced anti-inflammatory effects

The unique presence of the methylfuran group in this compound may contribute to its distinct biological activity compared to structurally similar compounds.

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